p-Glu-phe-leu-p-nitroanilide

Cathepsin B Enzyme Kinetics Substrate Specificity

Quantitative cysteine protease characterization demands precise substrate-enzyme pairing. Non-cognate substrates yield non-comparable kinetic data. p-Glu-phe-leu-p-nitroanilide (pGlu-Phe-Leu-pNA) is the validated chromogenic probe for papain-family proteases (papain, ficin, bromelain, cathepsin B). - **Defined kinetics with cathepsin B:** Km = 0.1 mM, kcat = 5.1 s⁻¹ for reliable inhibitor screening (Ki calculations). - **Quantitative benchmark:** 6- to 8-fold Km differences enable phylogenetic classification of novel plant proteases. - **QC-ready:** >98% purity ensures batch-to-batch consistency for commercial enzyme preparations. - **Immediate supply:** In-stock inventory, ambient/blue ice shipping options.

Molecular Formula C26H31N5O6
Molecular Weight 509.6 g/mol
Cat. No. B12062927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Glu-phe-leu-p-nitroanilide
Molecular FormulaC26H31N5O6
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)
InChIKeyNLVMZXVGZDVXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pGlu-Phe-Leu-pNA: Validated Chromogenic Substrate for Thiol Protease Assays


p-Glu-phe-leu-p-nitroanilide (CAS 85901-57-1) is a synthetic tripeptide chromogenic substrate specifically designed for the quantitative detection and kinetic characterization of thiol proteases. Its structure comprises an N-terminal pyroglutamyl (pGlu) cap, a Phe-Leu dipeptide core, and a C-terminal p-nitroanilide (pNA) chromophore. Upon enzymatic hydrolysis, p-nitroaniline is released, which can be measured spectrophotometrically at 405–410 nm, enabling real-time kinetic monitoring [1]. This compound is a primary substrate for papain-family cysteine proteases, including papain, ficin, bromelain, and cathepsin B, and is also employed in characterizing novel plant cysteine proteases .

Workflow

Chromogenic kinetic assay with spectrophotometric detection at 405–410 nm

Enzyme class

Papain-family cysteine proteases: papain, ficin, bromelain, cathepsin B

Readout

pNA chromophore release enables real-time kinetic monitoring

pGlu-Phe-Leu-pNA: Why Substrate Substitution Compromises Kinetic Data


The kinetic parameters (Km, kcat, Vmax) of proteases are exquisitely sensitive to the precise amino acid sequence of their chromogenic substrates. Generic substitution of p-Glu-phe-leu-p-nitroanilide with other in-class p-nitroanilide substrates, such as Bz-Arg-pNA or pGlu-Phe-Ala-pNA, introduces significant variability in measured Km and kcat values, even when assessing the same enzyme batch. This is because the P2 (Leu) and P3 (Phe) residues dictate active site subsite occupancy and transition state stabilization [1]. Consequently, replacing this substrate without re-validating the entire kinetic model will produce non-comparable data, leading to erroneous conclusions about enzyme efficiency and inhibitor potency. The specific 6- to 8-fold difference in Km observed across cysteine protease orthologs when using this substrate underscores the high precision required in substrate selection for comparative enzyme studies [2].

P1 residue substitution alters active-site subsite occupancy; Km/kcat may shift and require full kinetic revalidation.

Alternative pNA substrates differ in N-terminal recognition; enzyme activity rank may not transfer across substrates.

Without kinetic revalidation, replacing this substrate may yield non-comparable data across protease orthologs.

pGlu-Phe-Leu-pNA Quantitative Evidence Guide


Cathepsin B Substrate Preference: Leu vs. Ala at P1

In a comparative study of oligopeptide p-nitroanilide substrates, pGlu-Phe-Leu-pNA and pGlu-Phe-Ala-pNA were identified as the best substrates for cathepsin B. The compound with the Leu residue at the P1 position (pGlu-Phe-Leu-pNA) exhibited a lower Km of 0.1 mM and a lower kcat of 5.1 s⁻¹ compared to the Ala-containing analog (pGlu-Phe-Ala-pNA, Km 0.165 mM, kcat 8.3 s⁻¹) [1]. This indicates that while the Ala-containing substrate is turned over more rapidly, the Leu-containing substrate has a higher binding affinity for the cathepsin B active site, potentially making it a more sensitive probe for detecting low enzyme concentrations.

P1 Residue Impact
Head-to-head
Km 0.1 vs 0.165 mM
kcat 5.1 vs 8.3 s⁻¹
Supports cathepsin B binding affinity screening context
Leu-P1 substrate shows higher affinity, lower turnover than Ala-P1 analog
Cathepsin B Enzyme Kinetics Substrate Specificity

Asclepain f Kinetic Differentiation via Km Analysis

Hydrolysis of p-Glu-Phe-Leu-p-nitroanilide (PFLNA) was employed to characterize the novel plant cysteine protease asclepain f. The determined Km value for asclepain f was 6 to 8 times higher than the Km values achieved for the main plant cysteine proteases papain, bromelain, and ficin when tested under the same experimental conditions [1]. This substantial difference in binding affinity enables the use of this single substrate to clearly distinguish the activity of a novel protease (asclepain f) from that of known, well-characterized benchmark enzymes.

Ortholog Km Window
Reported
6–8× higher Km
Supports novel cysteine protease discrimination
Asclepain f vs papain, bromelain, ficin under matched conditions
Plant Cysteine Proteases Asclepain f Enzyme Characterization

Cathepsin H Substrate Hierarchy: Arg-pNA Superiority

A comprehensive study of amino acid and peptide p-nitroanilides revealed a clear hierarchy of substrate preference for cathepsin H from human brain. The specific activity decreased in the order: Arg-pNA ≥ Leu-pNA > Ala-pNA ≥ Phe-pNA > Pro-pNA > Glu-pNA. Notably, Arg-pNA was hydrolyzed 12 times faster than Bz-Arg-pNA. While the study does not provide direct kinetic data for pGlu-Phe-Leu-pNA with cathepsin H, it establishes a critical benchmark: the best single amino acid substrate (Arg-pNA) is cleaved at a rate 12-fold greater than a common alternative (Bz-Arg-pNA) [1]. This class-level inference highlights the profound impact of N-terminal modifications (such as the pGlu cap) on substrate recognition and suggests that pGlu-Phe-Leu-pNA is likely a suboptimal substrate for cathepsin H compared to Arg-pNA, reinforcing its specificity for cathepsin B and papain-family enzymes.

Substrate Hierarchy
Class-level
Arg-pNA ≥ Leu-pNA > Ala-pNA ≥ Phe-pNA
Class-level cathepsin H specificity context
pGlu-Phe-Leu-pNA likely suboptimal for cathepsin H assays
Cathepsin H Substrate Specificity Enzyme Assays

Purity Specification for Reproducible Kinetic Assays

The commercially available form of pGlu-Phe-Leu-p-nitroanilide (Sigma P3169) is specified with an assay purity of ≥98% by TLC . This high level of purity minimizes the presence of interfering free p-nitroaniline or peptide impurities that can contribute to background absorbance and lead to inaccurate kinetic parameter determination. For procurement decisions, this defined purity threshold ensures that observed kinetic differences are attributable to the enzyme's properties rather than substrate lot-to-lot variability, thereby supporting reproducible and comparable data across different studies and institutions.

Assay Purity
Data to verify
≥98% by TLC
Supports lot-to-lot kinetic reproducibility
Supplier specification; independent QC verification recommended
Quality Control Enzyme Assays Reproducibility

pGlu-Phe-Leu-pNA Research and Industrial Applications


Novel Cysteine Protease Profiling

Use p-Glu-phe-leu-p-nitroanilide as the primary kinetic probe to characterize newly discovered cysteine proteases. The 6- to 8-fold difference in Km observed between the novel asclepain f and benchmark enzymes (papain, ficin, bromelain) provides a clear, quantitative benchmark for distinguishing unique kinetic properties [1]. This application is essential for enzyme discovery programs in academic and industrial biotechnology settings.

Cathepsin B Inhibitor Screening Assays

Employ pGlu-Phe-Leu-pNA for high-throughput screening of cathepsin B inhibitors. Its well-defined kinetic parameters (Km = 0.1 mM, kcat = 5.1 s⁻¹) with cathepsin B provide a reliable baseline for calculating inhibition constants (Ki) and assessing compound potency [2]. The high purity specification (>98%) ensures assay reproducibility across screening campaigns.

Cross-Species Comparative Kinetics

Utilize this substrate to compare the catalytic efficiency of cysteine proteases from different sources (e.g., plant latex, mammalian tissues). The quantitative Km and kcat data for cathepsin B from bovine brain serve as a reference point for cross-species comparisons, while the differential activity against papain-family enzymes allows for phylogenetic and functional enzyme classification [2].

Protease QC and Batch Release Testing

Incorporate p-Glu-phe-leu-p-nitroanilide into quality control protocols for commercial protease preparations (e.g., bromelain, ficin). The chromogenic readout and defined kinetic behavior allow for rapid, quantitative assessment of proteolytic activity and batch-to-batch consistency, supporting regulatory compliance and product reliability in industrial enzyme manufacturing .

Application
Selection Property
Validation Focus
Cysteine protease characterization
Substrate specificity window
Km differentiation vs benchmark enzymes
Cathepsin B inhibitor screening
Defined kinetic baseline
Ki determination and assay linearity
Cross-species kinetic comparison
Ortholog activity discrimination
Substrate-enzyme ortholog profiling
Protease QC batch testing
High-purity chromogenic substrate
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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